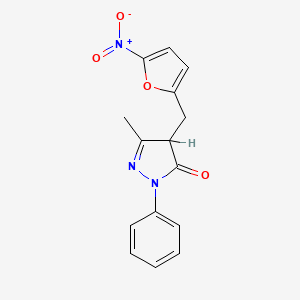
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-((5-nitro-2-furanyl)methyl)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-((5-nitro-2-furanyl)methyl)-2-phenyl- is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
作用机制
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-((5-nitro-2-furanyl)methyl)-2-phenyl- is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins in the body, which are involved in the growth and proliferation of cancer cells and the pathogenesis of infectious diseases.
Biochemical and Physiological Effects
Studies have shown that 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-((5-nitro-2-furanyl)methyl)-2-phenyl- has several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in animal models, which suggests its potential as an anti-inflammatory agent. The compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-((5-nitro-2-furanyl)methyl)-2-phenyl- has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in high yields. It also has a broad spectrum of activity against various bacterial and fungal strains. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the treatment of diseases.
未来方向
There are several future directions for research on 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-((5-nitro-2-furanyl)methyl)-2-phenyl-. One direction is to further investigate its mechanism of action and identify the enzymes and proteins it targets. This will help in the development of more effective treatments for diseases. Another direction is to optimize its use in combination with other drugs to enhance its efficacy. Finally, there is a need to explore its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurological disorders.
Conclusion
In conclusion, 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-((5-nitro-2-furanyl)methyl)-2-phenyl- is a chemical compound that has potential applications in the field of medicine. Its synthesis method has been optimized to provide high yields, and it has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. The compound has several advantages and limitations for lab experiments, and there are several future directions for research. Further investigation of its mechanism of action and potential therapeutic applications will provide valuable insights into the development of new treatments for diseases.
合成方法
The synthesis method of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-((5-nitro-2-furanyl)methyl)-2-phenyl- involves the reaction of 5-nitro-2-furfural with 2-phenyl-3-hydroxy-2,3-dihydro-1H-pyrazol-5-one in the presence of a catalyst. The resulting compound is then reduced to obtain the final product. This method has been optimized to provide high yields of the compound and has been used in various studies.
科学研究应用
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-((5-nitro-2-furanyl)methyl)-2-phenyl- has been studied for its potential applications in the field of medicine. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. The compound has been tested against various bacterial and fungal strains and has shown promising results. It has also been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
属性
IUPAC Name |
5-methyl-4-[(5-nitrofuran-2-yl)methyl]-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10-13(9-12-7-8-14(22-12)18(20)21)15(19)17(16-10)11-5-3-2-4-6-11/h2-8,13H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWENCHXOSLBDNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CC2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20991507 |
Source


|
| Record name | 5-Methyl-4-[(5-nitrofuran-2-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-((5-nitro-2-furanyl)methyl)-2-phenyl- | |
CAS RN |
71188-80-2 |
Source


|
| Record name | 1-Phenyl-3-methyl-4-(5'-nitrofurfuryl)-pyrazol-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071188802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-4-[(5-nitrofuran-2-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4R,5R)-5-(4-aminoimidazo[4,5-d]triazin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1200995.png)


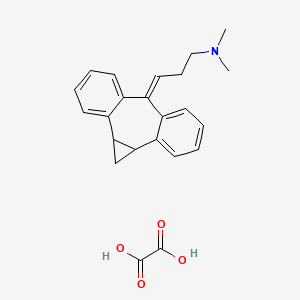
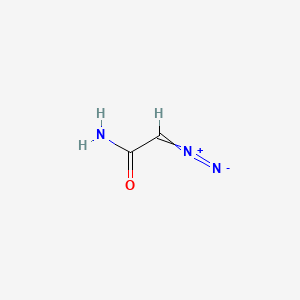

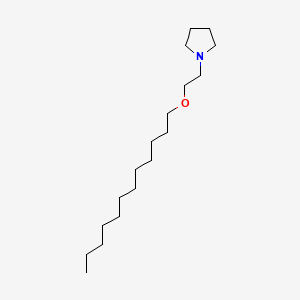

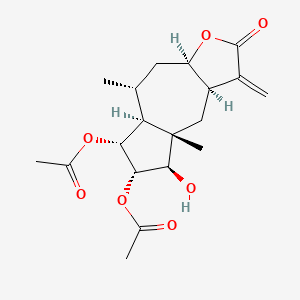
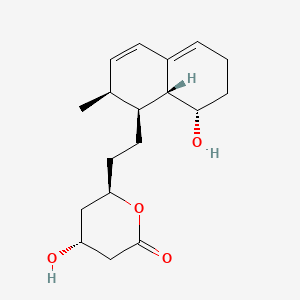

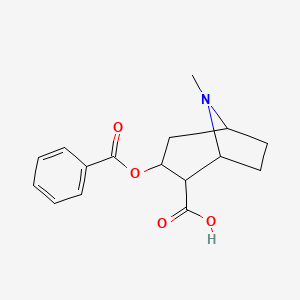
![9-acetyl-7-[4-amino-5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1201017.png)
